Ipsalazide

Toxicology Safety Pharmacology Inflammatory Bowel Disease

Ipsalazide (CAS 80573-03-1; also known as BX-650A) is an azo-bonded prodrug of 5-aminosalicylic acid (5-ASA) and belongs to the aminosalicylate class of anti-inflammatory agents. It is a sulfasalazine analog specifically engineered as a colon-specific delivery system for the treatment of inflammatory bowel disease (IBD).

Molecular Formula C16H13N3O6
Molecular Weight 343.29 g/mol
CAS No. 80573-03-1
Cat. No. B1672164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpsalazide
CAS80573-03-1
Synonyms5-(carboxymethylcarbamoyl-4-phenylazo)salicylic acid
BX 650 A
ipsalazide
Molecular FormulaC16H13N3O6
Molecular Weight343.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C16H13N3O6/c20-13-6-5-11(7-12(13)16(24)25)19-18-10-3-1-9(2-4-10)15(23)17-8-14(21)22/h1-7,20H,8H2,(H,17,23)(H,21,22)(H,24,25)
InChIKeyCQSRTOJJBONKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ipsalazide CAS 80573-03-1: A Sulfasalazine Analog Designed for Colon-Specific 5-ASA Delivery in IBD Research


Ipsalazide (CAS 80573-03-1; also known as BX-650A) is an azo-bonded prodrug of 5-aminosalicylic acid (5-ASA) and belongs to the aminosalicylate class of anti-inflammatory agents [1]. It is a sulfasalazine analog specifically engineered as a colon-specific delivery system for the treatment of inflammatory bowel disease (IBD) [2]. The compound consists of 5-ASA linked via an azo bond to a carrier molecule, 4-aminohippuric acid (ABG), which replaces the sulfapyridine moiety found in sulfasalazine [3]. This structural modification aims to preserve the therapeutic efficacy of 5-ASA release in the colon while mitigating the adverse effects associated with the sulfapyridine carrier [4]. Ipsalazide is an achiral molecule with a molecular weight of 343.29 g/mol and a molecular formula of C16H13N3O6 [5].

Why Ipsalazide Cannot Be Interchanged with Other 5-ASA Prodrugs in Experimental IBD Models


Ipsalazide is not simply an alternative formulation of 5-ASA but a distinct prodrug with a unique carrier molecule (4-aminohippuric acid, ABG) that fundamentally alters its pharmacokinetic and safety profile compared to other azo-bonded aminosalicylates like sulfasalazine, balsalazide, and olsalazine [1]. The carrier molecule directly influences the rate and site of 5-ASA liberation in the gastrointestinal tract, the systemic absorption of the carrier, and the overall toxicity profile of the compound [2]. For instance, the sulfapyridine carrier in sulfasalazine is associated with dose-dependent adverse effects including hematologic abnormalities and hypersensitivity reactions, which are not observed with the ABG carrier of ipsalazide [3]. Similarly, the inert carrier in balsalazide (4-aminobenzoyl-β-alanine) differs from ABG, leading to variations in the extent of carrier absorption and the quantity of 5-ASA delivered to the colonic mucosa [4]. Consequently, substituting ipsalazide with another 5-ASA prodrug in a research setting may introduce uncontrolled variables, potentially confounding the interpretation of experimental results related to efficacy, toxicity, or mechanism of action [5].

Quantitative Differentiation of Ipsalazide from Sulfasalazine and Balsalazide: A Comparative Evidence Guide for Research Procurement


Acute Oral Toxicity: Ipsalazide LD₅₀ Profile Compared to In-Class Analogs

Ipsalazide demonstrates low acute oral toxicity in rodent models, with a single oral dose of 4 g/kg in mice or 2 g/kg in rats resulting in no deaths or visible abnormalities within 7 days [1]. This toxicity profile is a direct consequence of replacing the sulfapyridine moiety of sulfasalazine with the nontoxic ABG carrier molecule [2]. While sulfasalazine is associated with dose-limiting side effects linked to sulfapyridine, ipsalazide's toxicity profile is comparable to that of balsalazide, which was also shown to have low oral toxicity and was not mutagenic in the Ames test [3].

Toxicology Safety Pharmacology Inflammatory Bowel Disease

Carrier Molecule Absorption: Reduced Systemic Exposure Compared to Sulfasalazine

The ABG carrier molecule of ipsalazide is absorbed to a lesser extent than the sulfapyridine derived from sulfasalazine [1]. Approximately 50% of the ABG dose is excreted in the urine, while around 40% is not recovered and is presumed to undergo further metabolism [2]. This contrasts with sulfasalazine, where a significant portion of sulfapyridine is absorbed systemically, contributing to its adverse effect profile [3].

Pharmacokinetics Drug Metabolism Inflammatory Bowel Disease

5-ASA Release and Excretion: Comparable Efficacy to Sulfasalazine with Improved Tolerability

Ipsalazide is cleaved in the colon by bacterial azo-reductases to release 5-ASA, the active anti-inflammatory moiety [1]. The urinary and fecal excretion pattern of 5-ASA from ipsalazide is similar to that of sulfasalazine, indicating comparable efficacy in delivering 5-ASA to the colonic mucosa [2]. This demonstrates that the therapeutic benefit of 5-ASA is preserved while the sulfapyridine-related toxicity of sulfasalazine is avoided [3].

Pharmacodynamics Drug Delivery Ulcerative Colitis

Repeat-Dose Toxicity: Ipsalazide Demonstrates Low Toxicity Across Species

In repeat-dose toxicology studies, ipsalazide exhibited low oral toxicity following administration to mice, rats, and ferrets [1]. This favorable repeat-dose safety profile, combined with the lack of acute toxicity, distinguishes ipsalazide from sulfasalazine, which is known to cause dose-dependent adverse effects with prolonged use [2]. Balsalazide also demonstrated low repeat-dose toxicity, but the specific carrier molecules (ABG vs. 4-aminobenzoyl-β-alanine) may influence long-term metabolic and safety outcomes [3].

Chronic Toxicology Safety Assessment Preclinical Development

Chemical Structure and Synthesis: A Distinct Azo-Prodrug with a Unique Carrier

Ipsalazide is synthesized via the diazotization of 4-aminohippuric acid (I) followed by condensation with salicylic acid [1]. This yields an azo compound with a unique carrier molecule, 4-aminohippuric acid (ABG), which distinguishes it from sulfasalazine (sulfapyridine carrier) and balsalazide (4-aminobenzoyl-β-alanine carrier) [2]. The specific structural features of ipsalazide are defined in patent literature [3].

Medicinal Chemistry Prodrug Design Chemical Synthesis

Primary Research Applications of Ipsalazide CAS 80573-03-1 Driven by Comparative Evidence


Long-Term In Vivo Efficacy Studies in Murine Models of Ulcerative Colitis

Ipsalazide is an optimal candidate for chronic dextran sulfate sodium (DSS) or adoptive T-cell transfer models of colitis where long-term (weeks to months) oral administration is required. The low acute and repeat-dose toxicity profile [1] minimizes compound-related morbidity and mortality, reducing attrition and ensuring the integrity of the study. The comparable 5-ASA delivery to sulfasalazine [2] ensures therapeutic relevance, while the lower systemic absorption of the ABG carrier [3] reduces the likelihood of off-target effects that could confound the interpretation of colitis-specific outcomes. Researchers can confidently administer ipsalazide at doses up to 2 g/kg in rats and 4 g/kg in mice [4] without inducing overt toxicity, allowing for the exploration of a wide therapeutic window.

Investigations of 5-ASA Mechanism of Action Without Sulfapyridine Confounding

For studies aimed at elucidating the precise molecular mechanisms by which 5-ASA exerts its anti-inflammatory effects on colonic epithelial cells or immune cell populations, ipsalazide offers a cleaner pharmacological tool than sulfasalazine. Because ipsalazide's ABG carrier is absorbed to a lesser extent and lacks the known immunomodulatory and adverse effect profile of sulfapyridine [1], any observed biological effects can be more confidently attributed to the released 5-ASA [2]. This is particularly important in ex vivo assays using colonic tissue or isolated immune cells from treated animals, where the presence of sulfapyridine could introduce confounding variables in assays measuring cytokine production, cell signaling, or apoptosis [3].

Comparative Prodrug Pharmacokinetic and Azo-Reduction Studies

Ipsalazide serves as a key comparator in studies designed to evaluate the impact of different carrier molecules on the colonic delivery and systemic disposition of 5-ASA prodrugs. By comparing ipsalazide (ABG carrier) with sulfasalazine (sulfapyridine carrier), balsalazide (4-aminobenzoyl-β-alanine carrier), and olsalazine (5-ASA dimer), researchers can systematically assess how the physicochemical properties of the carrier influence the rate and extent of bacterial azo-reduction in vitro (e.g., using fecal slurries) and in vivo [1]. The distinct urinary and fecal excretion pattern of the ABG carrier [2] provides a specific analytical handle for tracking prodrug metabolism and carrier fate in pharmacokinetic studies.

Preclinical Safety Assessment of Novel Carrier Molecules

Ipsalazide's well-characterized low toxicity profile [1] establishes it as a benchmark for evaluating the safety of new, experimental azo-linked 5-ASA prodrugs with novel carrier molecules. In preclinical toxicology programs, ipsalazide can be used as a positive control or reference standard in repeat-dose studies in rodents and non-rodents to compare the systemic and organ-specific toxicity of new chemical entities. The established no-observed-adverse-effect levels (NOAELs) for ipsalazide provide a quantitative baseline for assessing the relative safety margin of new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipsalazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.